Leaving‑Group Ability: Inductive Activation vs. Triflate and Tosylate
The leaving‑group propensity of an aryl sulfonate is correlated with the acidity of the parent sulfonic acid. The pKa of 2,4‑dichlorobenzenesulfonic acid is estimated to be ≤ −3.0 owing to the electron‑withdrawing effect of the two chlorine atoms, making it a stronger acid than p‑toluenesulfonic acid (pKa ≈ −2.8) and benzenesulfonic acid (pKa ≈ −2.5), though weaker than triflic acid (pKa ≈ −14) [1]. Consequently, in a common nucleophilic displacement assay using 4‑substituted indolyl sulfonates, the 2,4‑dichlorobenzenesulfonate leaving group is expected to exhibit intermediate reactivity: faster than tosylate but substantially slower than triflate. This graded reactivity is critical for chemists selecting a group that balances sufficient activation with manageable stability and cost.
| Evidence Dimension | Leaving‑group ability (inferred from conjugate acid pKa) |
|---|---|
| Target Compound Data | pKa ≤ −3.0 (C₆H₃Cl₂SO₃H) |
| Comparator Or Baseline | Triflate: pKa ≈ −14; Tosylate: pKa ≈ −2.8; Mesylate: pKa ≈ −1.9 |
| Quantified Difference | ≥ 11 orders of magnitude less acidic than triflate; ≤ 0.2 orders more acidic than tosylate |
| Conditions | Aqueous acidity scale; reactivity order confirmed in sulfonate ester solvolysis studies |
Why This Matters
For procurement, this places the compound as a 'mid‑reactivity' electrophile that can replace triflate where cost, atom economy, or moisture sensitivity are concerns, while offering a reactivity advantage over tosylate that may shorten reaction times.
- [1] Guthrie, J. P. Hydrolysis of esters of oxy acids: pKa values for strong acids. Can. J. Chem. 1978, 56, 2342–2354. (Provides pKa values for sulfonic acids; 2,4‑dichloro substitution lowers pKa relative to unsubstituted benzenesulfonic acid.) View Source
